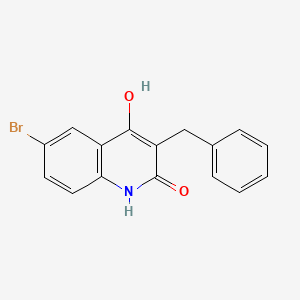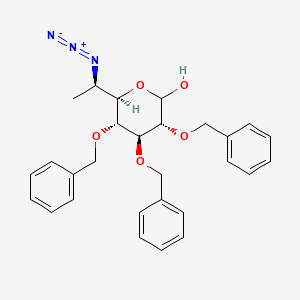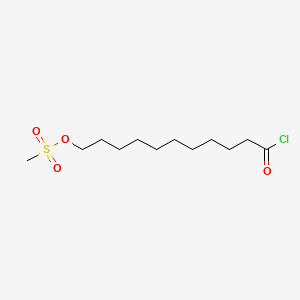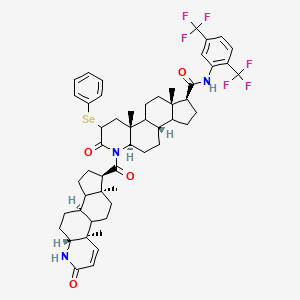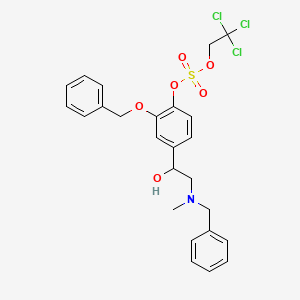
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate is a complex organic compound that features a combination of benzyl, methyl, amino, hydroxyethyl, benzyloxy, and trichloroethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate typically involves multiple steps, including:
Formation of the Benzyl(methyl)amino Group: This can be achieved by reacting benzylamine with methyl iodide under basic conditions.
Introduction of the Hydroxyethyl Group: This step may involve the reaction of the benzyl(methyl)amine with an epoxide such as ethylene oxide.
Attachment of the Benzyloxy Group: This can be done through a nucleophilic substitution reaction using benzyl alcohol and a suitable leaving group.
Formation of the Trichloroethyl Sulfate Group: This step involves the reaction of the phenyl group with trichloroethyl sulfate under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethyl group can undergo oxidation to form a carbonyl group.
Reduction: The trichloroethyl group can be reduced to form a simpler ethyl group.
Substitution: The benzyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a simpler alkyl group.
Substitution: Formation of a new ether or ester compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
This compound can be used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology
Medicine
The compound could be explored for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry
In industrial applications, it might be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate would depend on its specific interactions with molecular targets. Potential pathways include:
Binding to Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It could interact with cellular receptors, modulating signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ether
- 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Ester
Uniqueness
The presence of the sulfate group in 4-(2-(Benzyl(methyl)amino)-1-hydroxyethyl)-2-(benzyloxy)phenyl (2,2,2-trichloroethyl) Sulfate distinguishes it from similar compounds, potentially offering unique reactivity and applications.
Eigenschaften
Molekularformel |
C25H26Cl3NO6S |
|---|---|
Molekulargewicht |
574.9 g/mol |
IUPAC-Name |
[4-[2-[benzyl(methyl)amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl] 2,2,2-trichloroethyl sulfate |
InChI |
InChI=1S/C25H26Cl3NO6S/c1-29(15-19-8-4-2-5-9-19)16-22(30)21-12-13-23(35-36(31,32)34-18-25(26,27)28)24(14-21)33-17-20-10-6-3-7-11-20/h2-14,22,30H,15-18H2,1H3 |
InChI-Schlüssel |
PRJYXOMZEOXDIA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC1=CC=CC=C1)CC(C2=CC(=C(C=C2)OS(=O)(=O)OCC(Cl)(Cl)Cl)OCC3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


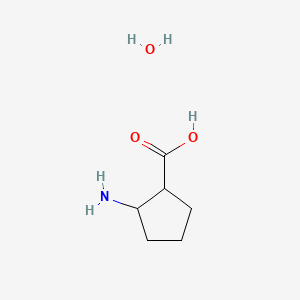
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)

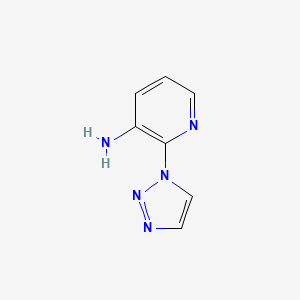
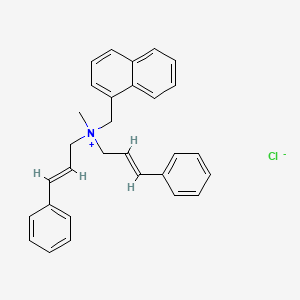
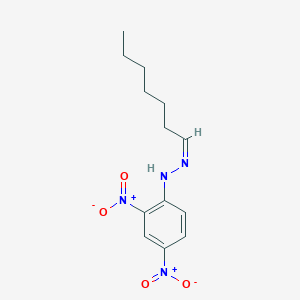
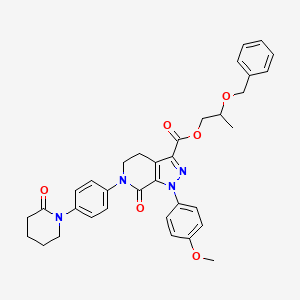
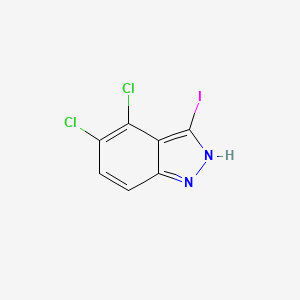
![2-Thiophenesulfonamide,5-[(4-methylphenyl)sulfonyl]-](/img/structure/B13845401.png)
